12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid
Overview
Description
Suitable for probing the ligand binding sites of fatty acid and sterol carrier proteins as well as the investigation of lipolysis processes.
Mechanism of Action
Target of Action
The primary targets of NBD-dodecanoic acid are fatty acid and sterol carrier proteins . These proteins play a crucial role in the transport and metabolism of fatty acids and sterols within cells.
Mode of Action
NBD-dodecanoic acid interacts with its targets through its dodecanoic acid chain . This 12-carbon chain is similar to a fatty acid tail, allowing the compound to incorporate into cellular membranes and bind to proteins that recognize fatty acids. The compound’s 7-Nitrobenzofurazan (NBD) group is responsible for its fluorescent properties, making it a valuable tool for studying these interactions.
Biochemical Pathways
NBD-dodecanoic acid is used to probe the ligand binding sites of fatty acid and sterol carrier proteins, as well as the investigation of lipolysis processes . Lipolysis is the breakdown of fats and other lipids to release fatty acids, a process that is essential for energy production in cells.
Pharmacokinetics
Its solubility in organic solvents like chloroform and methanol suggests that it may be well-absorbed in the body. Its long hydrophobic dodecanoic acid chain may also influence its distribution within the body, particularly its ability to interact with cellular membranes.
Result of Action
The result of NBD-dodecanoic acid’s action is the illumination of the binding sites of fatty acid and sterol carrier proteins . This allows researchers to visualize these sites and gain insights into how these proteins interact with fatty acids and sterols. This can lead to a better understanding of lipid metabolism and related diseases.
Action Environment
The fluorescence intensity of NBD-dodecanoic acid might be sensitive to environmental factors like pH and ionic strength. These factors could influence the compound’s action, efficacy, and stability. Additionally, its hydrophobic nature can lead to non-specific binding to other cellular components, potentially affecting the interpretation of results.
Biochemical Analysis
Biochemical Properties
The 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid is suitable for probing the ligand binding sites of fatty acid and sterol carrier proteins . The dodecanoic acid chain allows it to interact with cellular membranes and bind to proteins that recognize fatty acids. Once attached, the 7-nitrobenzofurazan group emits fluorescence upon light excitation, allowing researchers to track the movement and localization of the labeled fatty acid within the cell.
Cellular Effects
The compound’s ability to incorporate into cellular membranes and bind to proteins that recognize fatty acids allows it to influence cell function. It can be used to label and track proteins, peptides, and other biomolecules in various experimental applications
Molecular Mechanism
The mechanism of action of this compound involves the covalent attachment of the compound to specific amino acid residues within the target biomolecule . This allows for the visualization and quantification of protein-protein interactions, conformational changes, and enzymatic activities .
Temporal Effects in Laboratory Settings
The compound is stable under physiological conditions (around pH 7.4)
Properties
IUPAC Name |
12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHVKMXKUSZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376356 | |
Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96801-39-7 | |
Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the interaction between NBD-dodecanoic acid and pyrene-dodecanoic acid in Langmuir-Blodgett films?
A1: The research investigates interlayer energy transfer between NBD-dodecanoic acid and pyrene-dodecanoic acid within Langmuir-Blodgett films. [] This suggests that the close proximity and specific arrangement of these molecules in the film facilitate energy transfer, a phenomenon relevant for applications like sensing and light-harvesting.
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